molecular formula C10H21NO B13166465 4-Amino-2-(2,2-dimethylcyclopropyl)-3-methylbutan-2-ol

4-Amino-2-(2,2-dimethylcyclopropyl)-3-methylbutan-2-ol

Cat. No.: B13166465
M. Wt: 171.28 g/mol
InChI Key: PADGDPKINVOWBG-UHFFFAOYSA-N
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Description

4-Amino-2-(2,2-dimethylcyclopropyl)-3-methylbutan-2-ol is an organic compound with the molecular formula C₉H₁₉NO. This compound features a cyclopropyl group, which is known for its unique chemical properties due to the ring strain in the three-membered ring. The presence of an amino group and a hydroxyl group makes this compound versatile in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(2,2-dimethylcyclopropyl)-3-methylbutan-2-ol typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.

    Hydroxylation: The hydroxyl group can be introduced through oxidation reactions, where a precursor compound is oxidized to form the alcohol.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in 4-Amino-2-(2,2-dimethylcyclopropyl)-3-methylbutan-2-ol can undergo oxidation to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halides or sulfonates can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-Amino-2-(2,2-dimethylcyclopropyl)-3-methylbutan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-2-(2,2-dimethylcyclopropyl)-3-methylbutan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The cyclopropyl group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-(2,2-dimethylcyclopropyl)butan-2-ol: A similar compound with a slightly different structure.

    4-Amino-2-(2,2-dimethylcyclopropyl)pentan-2-ol: Another related compound with an extended carbon chain.

Uniqueness

4-Amino-2-(2,2-dimethylcyclopropyl)-3-methylbutan-2-ol is unique due to the specific arrangement of its functional groups and the presence of the cyclopropyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

4-amino-2-(2,2-dimethylcyclopropyl)-3-methylbutan-2-ol

InChI

InChI=1S/C10H21NO/c1-7(6-11)10(4,12)8-5-9(8,2)3/h7-8,12H,5-6,11H2,1-4H3

InChI Key

PADGDPKINVOWBG-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(C)(C1CC1(C)C)O

Origin of Product

United States

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